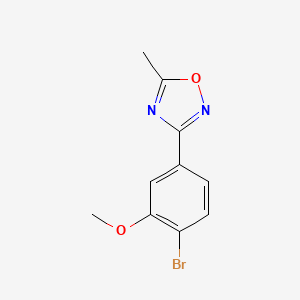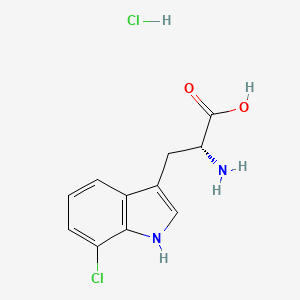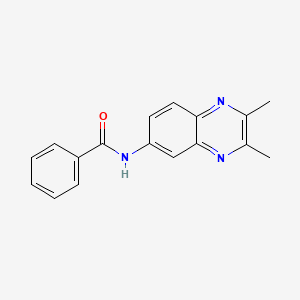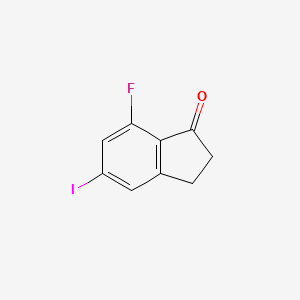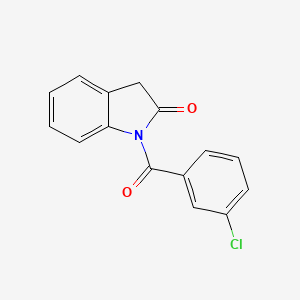
1-(3-Chlorobenzoyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorobenzoyl)indolin-2-one is a chemical compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indolin-2-one core with a 3-chlorobenzoyl group attached to the nitrogen atom. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-(3-Chlorobenzoyl)indolin-2-one can be achieved through various synthetic routes. One common method involves the reaction of indolin-2-one with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.
Chemical Reactions Analysis
1-(3-Chlorobenzoyl)indolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the indolin-2-one core, leading to the formation of corresponding oxindole derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction often results in the formation of reduced indolin-2-one derivatives.
Substitution: The compound can undergo substitution reactions at the 3-chlorobenzoyl group. For example, nucleophilic substitution with amines or thiols can lead to the formation of corresponding amides or thioesters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex indolin-2-one derivatives. It is used in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology: In biological research, 1-(3-Chlorobenzoyl)indolin-2-one is investigated for its potential as a bioactive molecule.
Medicine: The compound is explored for its potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it a valuable building block for the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzoyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cells or tissues being studied.
Comparison with Similar Compounds
1-(3-Chlorobenzoyl)indolin-2-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Indolin-2-one: The parent compound of this compound, which lacks the 3-chlorobenzoyl group.
3-Chlorobenzoyl derivatives: Compounds that contain the 3-chlorobenzoyl group but differ in the core structure.
The uniqueness of this compound lies in its specific combination of the indolin-2-one core and the 3-chlorobenzoyl group, which imparts distinct chemical and biological properties to the compound.
Properties
Molecular Formula |
C15H10ClNO2 |
|---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
1-(3-chlorobenzoyl)-3H-indol-2-one |
InChI |
InChI=1S/C15H10ClNO2/c16-12-6-3-5-11(8-12)15(19)17-13-7-2-1-4-10(13)9-14(17)18/h1-8H,9H2 |
InChI Key |
BJYNQUSWMZZJET-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-2-methyl-1-isoquinolinyl)methyl]-](/img/structure/B15064579.png)
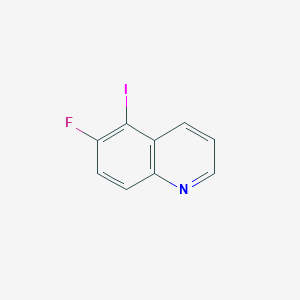
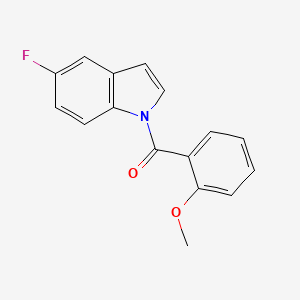
![1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064593.png)
![1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B15064602.png)
